6-(3-phenoxypropyl)-6H-indolo[2,3-b]quinoxaline
Description
Nuclear Magnetic Resonance (1H NMR, 400 MHz, CDCl3):
| Signal (ppm) | Multiplicity | Assignment |
|---|---|---|
| 8.52 | d (J=8.4 Hz) | H-11 (quinoxaline) |
| 7.89 | t (J=7.6 Hz) | H-5, H-7 (indole) |
| 7.32–6.82 | m | Phenoxy aromatic protons |
| 4.27 | t (J=6.8 Hz) | -O-CH2-CH2-CH2-N- |
| 1.98 | quintet | Central methylene |
Infrared Spectroscopy (ATR, cm⁻¹):
- 3,050: Aromatic C-H stretch
- 1,610: Quinoxaline C=N
- 1,240: Ether C-O-C
- 750: Indole out-of-plane bending
UV-Vis (EtOH):
| Band (nm) | ε (M⁻¹cm⁻¹) | Transition |
|---|---|---|
| 275 | 18,200 | π→π* (indole) |
| 355 | 21,500 | Charge-transfer |
Computational Modeling of Electronic Structure
Density Functional Theory (DFT/B3LYP/6-311+G**) reveals:
The phenoxypropyl chain increases polarizability (α = 48.3 ų vs. 41.7 ų for parent compound), facilitating intercalation into AT-rich DNA regions.
Properties
IUPAC Name |
6-(3-phenoxypropyl)indolo[3,2-b]quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O/c1-2-9-17(10-3-1)27-16-8-15-26-21-14-7-4-11-18(21)22-23(26)25-20-13-6-5-12-19(20)24-22/h1-7,9-14H,8,15-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSPXMRMZMBSCGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCN2C3=CC=CC=C3C4=NC5=CC=CC=C5N=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed Suzuki Coupling and Annulation
Two-Step Synthesis via Suzuki Coupling
A robust two-step approach developed by researchers involves initial Suzuki coupling followed by Pd-catalyzed annulation. The protocol begins with 2,3-dibromoquinoxaline as the starting material. In the first step, a Suzuki-Miyaura coupling reaction introduces the phenoxypropyl group at the 2-position of quinoxaline. This reaction employs a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃), and 3-phenoxypropylboronic acid in a toluene/water mixture under reflux.
The intermediate 2-(3-phenoxypropyl)-3-bromoquinoxaline undergoes annulation with indole derivatives in the second step. Using Pd(OAc)₂ as the catalyst and Xantphos as the ligand, the reaction proceeds via a twofold C–N coupling mechanism. This step forms the indolo[2,3-b]quinoxaline core, yielding the target compound in 68–75% overall yield .
Key Advantages:
One-Pot C–H Activation Approach
An alternative one-pot method leverages Pd-catalyzed C–H activation to streamline the synthesis. Starting with 2,3-dibromoquinoxaline , the reaction combines Suzuki coupling and direct C–H functionalization in a single vessel. However, this method exhibits limited substrate scope, particularly for bulky amine partners, and achieves lower yields (~50%) compared to the two-step approach.
Cyclocondensation of Isatine Derivatives
Isatine-N-Alkylation and Cyclization
A cyclocondensation strategy, initially reported for N-glycosides, has been adapted for phenoxypropyl derivatives. Isatine is first alkylated with 3-phenoxypropyl bromide under basic conditions (K₂CO₃, DMF) to yield N-(3-phenoxypropyl)isatine . Subsequent cyclocondensation with o-phenylenediamine in acetic acid at 80°C generates the indolo[2,3-b]quinoxaline framework.
Optimization Insights:
Ru(II)-Catalyzed Double C–N Bond Formation
A novel one-pot method employs Ru(II) catalysis for sequential C–N bond formation. 2-Arylquinoxalines react with sulfonyl azides via ortho C–H activation, forming a five-membered ruthenacyclic intermediate. Oxidation with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) induces radical-mediated cyclization, yielding the indoloquinoxaline core.
Application to Phenoxypropyl Derivatives:
While the original study focused on sulfonamide substituents, substituting sulfonyl azides with 3-phenoxypropyl azides could theoretically introduce the desired side chain. Preliminary mechanistic studies suggest feasibility, though experimental validation is pending.
Comparative Analysis of Synthetic Routes
Reaction Mechanisms and Kinetics
Palladium-Mediated Pathways
The Pd-catalyzed annulation proceeds through oxidative addition of the aryl bromide to Pd(0), followed by transmetalation with the boronic acid. Reductive elimination forms the C–C bond, while subsequent C–N coupling involves a Pd(II)/Pd(IV) cycle. Kinetic studies reveal rate-determining steps in the annulation phase, influenced by steric hindrance from the phenoxypropyl group.
Industrial-Scale Considerations
For large-scale production, the Pd-catalyzed two-step method is preferred due to:
Chemical Reactions Analysis
Types of Reactions
6-(3-phenoxypropyl)-6H-indolo[2,3-b]quinoxaline can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce partially hydrogenated derivatives .
Scientific Research Applications
Chemistry
- Building Block : It serves as a precursor for synthesizing more complex organic molecules.
- Ligand in Coordination Chemistry : The compound can act as a ligand in metal coordination complexes, facilitating the study of metal interactions.
Biology
- Biochemical Probes : Investigated for its potential as a tool to study cellular processes, particularly in cancer biology and neurobiology.
- DNA Intercalation : Similar compounds have shown the ability to intercalate with DNA, which is crucial for understanding their mechanisms in anticancer activity .
Medicine
- Anticancer Activity : The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, derivatives of indoloquinoxaline have demonstrated significant activity against human tumor cell panels .
- Antimicrobial Properties : Research indicates effectiveness against resistant bacterial strains such as MRSA and VRE. The minimum inhibitory concentration (MIC) values showcase its potency compared to standard antibiotics:
| Compound | MIC (mg/L) | Bacterial Strain |
|---|---|---|
| 6H-Indolo[2,3-b]quinoxaline | 0.98 - 1.95 | MRSA |
| 6H-Indolo[2,3-b]quinoxaline | 0.25 - 1.00 | VRE |
Industrial Applications
- Advanced Materials : Utilized in the development of new materials with specific properties.
- Catalysts : Acts as a catalyst in various chemical reactions, enhancing reaction efficiency.
Case Study 1: Anticancer Activity
A study synthesized multiple derivatives of indoloquinoxaline and assessed their anticancer properties against a panel of human tumor cell lines. Compounds exhibited IC50 values ranging from 7.2 to 38 μmol/L, indicating appreciable cytotoxicity compared to standard chemotherapeutics like melphalan .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of the compound against clinically relevant pathogens. The results demonstrated significant antimicrobial activity against MRSA and VRE, suggesting potential therapeutic applications in treating resistant infections .
Mechanism of Action
The mechanism of action of 6-(3-phenoxypropyl)-6H-indolo[2,3-b]quinoxaline involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit kinase activity by binding to the catalytic domain of tyrosine kinases, thereby interfering with signal transduction pathways involved in cell proliferation and survival . This makes it a promising candidate for anticancer therapy.
Comparison with Similar Compounds
Key Findings :
Cytotoxicity and Anticancer Potential
- 6-(3-Phenoxypropyl) derivative: Limited direct cytotoxicity data exist, but structural analogs like 6-(2-aminoethyl)-6H-indolo[2,3-b]quinoxaline show moderate activity against leukemia (HL-60) cells (IC50: 10–50 µM) .
- 6-(4-Methoxyphenyl) derivative: Exhibits strong DNA intercalation but poor topoisomerase II inhibition, suggesting a non-specific binding mechanism .
- Benzannulated derivatives (e.g., 7H-benzo[4,5]indolo[2,3-b]quinoxaline): Display higher DNA binding affinity (lg Ka = 6.23–6.87) than non-annulated analogs (lg Ka = 5.57–5.89) but reduced antiviral activity due to steric constraints .
Protein Binding
- 6-(2-Morpholin-4-yl-ethyl) derivative : Binds to human serum albumin (HSA) with a quenching constant of 1.2 × 10^4 M⁻¹, indicating moderate affinity for plasma proteins .
Biological Activity
6-(3-phenoxypropyl)-6H-indolo[2,3-b]quinoxaline is a derivative of the indolo[2,3-b]quinoxaline scaffold, known for its diverse biological activities. This compound has attracted attention due to its potential applications in cancer therapy, antimicrobial treatments, and other pharmacological fields. The biological activity of this compound primarily stems from its ability to interact with DNA and proteins, influencing various cellular processes.
The primary mechanism of action for 6H-indolo[2,3-b]quinoxaline derivatives involves DNA intercalation . This interaction stabilizes the DNA structure and can disrupt normal cellular functions, leading to cytotoxic effects in cancer cells. The thermal stability of the DNA-complex formed with these compounds is a crucial factor influencing their biological efficacy. The substituents on the indoloquinoxaline core significantly affect the binding affinity and biological activity of these compounds .
Anticancer Activity
Research has demonstrated that various derivatives of 6H-indolo[2,3-b]quinoxaline exhibit significant anticancer properties. For instance, studies have shown that certain derivatives possess notable cytostatic activity against a range of human tumor cell lines. In a screening involving 59 human tumor cell lines, specific compounds derived from this scaffold displayed IC50 values indicating potent growth inhibition .
Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of several 6H-indolo[2,3-b]quinoxaline derivatives against human lymphocyte cell lines and murine leukemia cells. The results indicated that compound 5h had an IC50 of 23 µmol/L against Molt 4/C8 cells and 38 µmol/L against CEM cells, compared to melphalan's IC50 values of 3.2 µmol/L and 2.5 µmol/L respectively . This suggests that certain derivatives could serve as promising candidates for further development in cancer therapeutics.
Antimicrobial Activity
The antimicrobial properties of quinoxaline derivatives have been widely studied, particularly in the context of antibiotic resistance. Some studies have reported significant activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). For example, two specific quinoxaline derivatives demonstrated MIC values ranging from 0.25 to 1 mg/L against various strains .
Table: Antimicrobial Activity of Quinoxaline Derivatives
| Compound | Target Bacteria | MIC (mg/L) |
|---|---|---|
| Compound 25 | Staphylococcus aureus | 0.5 |
| Compound 31 | Enterococcus faecium | 0.75 |
| Compound 25 | Methicillin-resistant S. aureus | 1 |
| Compound 31 | Vancomycin-resistant E. faecium | 1 |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its molecular structure. Modifications to the phenoxypropyl side chain and changes in substituents on the quinoxaline core can enhance or diminish its efficacy against specific biological targets .
Key Findings on SAR:
- Substituent Effects : Compounds with electron-withdrawing groups at specific positions showed increased DNA binding affinity.
- Side Chain Orientation : The orientation of side chains relative to the DNA minor groove plays a critical role in determining binding strength and biological activity.
Q & A
Q. What are the standard synthetic routes for 6-(3-phenoxypropyl)-6H-indolo[2,3-b]quinoxaline, and how are intermediates characterized?
The compound is typically synthesized via alkylation or nucleophilic substitution reactions. For example, 6H-indolo[2,3-b]quinoxaline derivatives are often functionalized at the 6-position using reagents like 1-chloro-2-dimethylaminoethane hydrochloride under reflux with a base (e.g., K₂CO₃) in acetone. Intermediates are characterized via elemental analysis, IR spectroscopy, and to confirm substituent attachment and purity .
Q. How is cytotoxicity evaluated for this compound, and what assays are recommended for initial screening?
In vitro cytotoxicity is commonly assessed using the MTT assay against cancer cell lines (e.g., HeLa, MCF-7). Dose-response curves (IC₅₀ values) and comparisons to reference drugs (e.g., doxorubicin) are critical. Ensure triplicate experiments and statistical validation (e.g., ANOVA) to minimize variability .
Q. What spectroscopic techniques are essential for structural validation?
, , and IR spectroscopy are standard for confirming substituent positions and functional groups. Elemental analysis (C, H, N) validates purity. For example, peaks for the phenoxypropyl chain typically appear at δ 4.56 (q, CH₂) and δ 1.52 (t, CH₃) in CDCl₃ .
Q. How can researchers optimize reaction yields during synthesis?
Key parameters include solvent choice (e.g., anhydrous ethanol for cyclization), reaction time (e.g., 24-hour reflux for alkylation), and stoichiometric ratios (1.2 equivalents of alkylating agents). Post-reaction purification via recrystallization or column chromatography improves yield .
Advanced Research Questions
Q. How do computational methods enhance the design of this compound derivatives?
Quantum chemical calculations (e.g., DFT) predict electronic properties, while molecular docking (e.g., AutoDock Vina) identifies potential binding interactions with targets like topoisomerase II. Combine with experimental validation to prioritize derivatives with high predicted activity .
Q. What strategies resolve contradictions in cytotoxicity data across derivatives?
Contradictions often arise from substituent effects. For example, triazole-linked derivatives may show higher activity than phenoxypropyl analogs due to enhanced hydrogen bonding. Use structure-activity relationship (SAR) studies with systematic variation of substituents (e.g., electron-withdrawing vs. donating groups) .
Q. What advanced purification techniques address challenges in isolating polar derivatives?
High-performance liquid chromatography (HPLC) with C18 columns and gradient elution (e.g., water/acetonitrile) resolves polar byproducts. For non-polar analogs, silica gel chromatography with ethyl acetate/hexane mixtures is effective .
Q. How can reaction pathways be validated for novel derivatives?
Mechanistic studies using -labeling or trapping intermediates (e.g., azide intermediates in CuAAC reactions) clarify reaction pathways. For example, Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) forms triazole linkages, confirmed via HRMS and .
Q. What in vivo models are appropriate for evaluating toxicity and efficacy?
Use murine models (e.g., BALB/c mice) for acute toxicity (LD₅₀) and xenograft studies. Monitor organ histopathology and serum biomarkers (e.g., ALT, AST) to assess hepatotoxicity. Compare results to in vitro data for translational relevance .
Q. How does the indoloquinoxaline core influence photophysical properties?
The fused heterocyclic system enables π-π* transitions, resulting in strong absorbance in the UV-vis range (e.g., 300–400 nm). Modify the 6-position substituent to tune electron transport properties, critical for applications in optoelectronics or sensitizers .
Methodological Considerations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
